Product packaging for 1,1-Bis(2-bromoprop-2-enyl)hydrazine(Cat. No.:CAS No. 20570-15-4)

1,1-Bis(2-bromoprop-2-enyl)hydrazine

Cat. No.: B14016577
CAS No.: 20570-15-4
M. Wt: 306.42 g/mol
InChI Key: MDKVJGIFYNHLGB-UHFFFAOYSA-N
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Description

1,1-Bis(2-bromoprop-2-enyl)hydrazine is a specialized bifunctional reagent designed for advanced synthetic organic chemistry and heterocyclization reactions. Its molecular structure, featuring two reactive 2-bromoprop-2-enyl groups attached to a hydrazine core, makes it a valuable precursor for constructing nitrogen- and sulfur-containing heterocycles, which are privileged scaffolds in medicinal chemistry and materials science. The compound readily participates in cascade transformations, where its halogen-substituted unsaturated chains can undergo dehydrohalogenation to form allenic or acetylenic intermediates, facilitating intramolecular cyclizations . This reagent is particularly valuable for synthesizing complex molecular architectures from simple, large-tonnage starting materials, contributing to sustainable chemical practices . Researchers can employ this compound to access novel thiophene and pyrrole derivatives, classes of compounds with demonstrated biological activities and applications in drug discovery . The presence of the hydrazine moiety further allows for the subsequent synthesis of azine derivatives, expanding the utility of this building block for generating diverse chemical libraries . Application Note: This compound is intended for use by qualified researchers in controlled laboratory environments. Its high reactivity requires handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Key Research Applications: Precursor for the synthesis of thiophene and pyrrole heterocycles Building block for the preparation of functionalized azine derivatives Model compound for studying heterocyclization mechanisms and 1,2-atom migration processes Intermediate in the development of potential pharmacologically active molecules

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11Br2ClN2 B14016577 1,1-Bis(2-bromoprop-2-enyl)hydrazine CAS No. 20570-15-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

20570-15-4

Molecular Formula

C6H11Br2ClN2

Molecular Weight

306.42 g/mol

IUPAC Name

1,1-bis(2-bromoprop-2-enyl)hydrazine;hydrochloride

InChI

InChI=1S/C6H10Br2N2.ClH/c1-5(7)3-10(9)4-6(2)8;/h1-4,9H2;1H

InChI Key

MDKVJGIFYNHLGB-UHFFFAOYSA-N

Canonical SMILES

C=C(CN(CC(=C)Br)N)Br.Cl

Origin of Product

United States

Advanced Chemical Reactivity and Mechanistic Investigations of 1,1 Bis 2 Bromoprop 2 Enyl Hydrazine

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The presence of two nitrogen atoms with lone pairs of electrons confers significant nucleophilic character to the hydrazine moiety. This reactivity is central to a variety of transformations, including substitution and addition reactions.

Intra- and Intermolecular Substitution Reactions (e.g., SN2', SN1' Mechanisms)

The hydrazine nitrogen atoms in 1,1-bis(2-bromoprop-2-enyl)hydrazine can act as potent nucleophiles in substitution reactions. In intermolecular processes, the terminal nitrogen is expected to readily attack electrophilic centers. Given the allylic nature of the bromo-propenyl groups on another molecule, an SN2' mechanism could be envisaged, leading to the formation of complex dimeric or polymeric structures.

Intramolecularly, the hydrazine moiety can engage in cyclization reactions. For instance, under basic conditions, an intramolecular nucleophilic attack of the terminal nitrogen on one of the bromo-propenyl units could lead to the formation of a five-membered heterocyclic ring. This type of cyclization is a common feature in appropriately substituted hydrazine derivatives. The reaction could proceed through a direct SN2 displacement of the bromide or an SN2' pathway, with the latter being favored due to the allylic system. The potential for these reactions highlights the synthetic utility of this compound in heterocyclic chemistry.

Reaction Type Proposed Mechanism Potential Products
Intermolecular SubstitutionSN2'Dimeric/Polymeric Structures
Intramolecular CyclizationSN2 or SN2'Five-membered N-heterocycles

Addition Reactions to Carbonyl Compounds and Other Unsaturated Systems

The nucleophilic nature of the hydrazine moiety facilitates its addition to a variety of unsaturated systems, most notably carbonyl compounds. The reaction of this compound with aldehydes and ketones is expected to form hydrazones. libretexts.org This reaction typically proceeds via nucleophilic attack of the terminal nitrogen on the carbonyl carbon, followed by dehydration. libretexts.org The resulting hydrazones are valuable intermediates in organic synthesis, for instance, in the Wolff-Kishner reduction. libretexts.org

Furthermore, the hydrazine moiety can participate in Michael-type additions to α,β-unsaturated carbonyl compounds. This 1,4-conjugate addition would lead to the formation of β-hydrazino carbonyl compounds, which can undergo further transformations. The reactivity of the hydrazine in these addition reactions is a cornerstone of its application in the synthesis of more complex molecular architectures.

Investigation of Alpha-Effect in Hydrazine Nucleophilicity

The "alpha-effect" refers to the enhanced nucleophilicity of an atom due to the presence of an adjacent atom with lone pair electrons. researchgate.net Hydrazine and its derivatives are classic examples of alpha-effect nucleophiles. researchgate.net The adjacent nitrogen atom in the hydrazine moiety of this compound is expected to enhance the nucleophilicity of the reacting nitrogen, making it a more potent nucleophile than a corresponding amine of similar basicity. researchgate.net

This enhanced reactivity can be quantified by comparing the reaction rates of the hydrazine derivative with a non-alpha-effect nucleophile of the same pKa. It is anticipated that kinetic studies on the reactions of this compound with various electrophiles would reveal a significant alpha-effect. This intrinsic property is crucial for understanding and predicting the compound's reactivity in nucleophilic substitution and addition reactions.

Reactivity of Bromo-Propenyl Units

The two bromo-propenyl units in the molecule are also sites of significant reactivity, capable of undergoing electrophilic additions and radical-initiated transformations.

Electrophilic Addition Pathways (e.g., to the Carbon-Carbon Double Bonds)

The carbon-carbon double bonds in the bromo-propenyl groups are susceptible to electrophilic attack. For instance, the addition of halogens (e.g., Br₂) would be expected to proceed via a bromonium ion intermediate, leading to the formation of a vicinal dihalide. The regioselectivity of this addition would be influenced by the electronic effects of the bromine atom and the hydrazine moiety.

Similarly, the addition of hydrogen halides (e.g., HBr) would likely follow Markovnikov's rule, with the proton adding to the less substituted carbon of the double bond. The resulting carbocation intermediate would then be attacked by the bromide ion. The interplay of inductive and resonance effects will be critical in determining the precise outcome of these electrophilic addition reactions.

Electrophile Expected Product Key Intermediate
Br₂Vicinal DibromideBromonium Ion
HBrMarkovnikov AdductCarbocation

Radical Initiated Transformations and Halogen Abstraction

The allylic position of the bromine atoms in the bromo-propenyl units makes them susceptible to radical reactions. In the presence of a radical initiator, such as AIBN, and a hydrogen donor, reductive debromination could occur. This process would involve the abstraction of the bromine atom by a radical, generating an allylic radical intermediate which is then quenched by a hydrogen atom.

Furthermore, these allylic radicals could participate in intramolecular cyclization reactions, potentially leading to the formation of bicyclic structures. The feasibility of such radical-initiated transformations opens up avenues for the synthesis of complex carbocyclic and heterocyclic systems from this compound. The study of these radical pathways is essential for a complete understanding of the compound's chemical reactivity.

Intramolecular Cyclization and Rearrangement Processes of this compound

The unique structural features of this compound, characterized by the presence of two reactive bromopropenyl groups attached to a hydrazine nitrogen, make it a versatile substrate for various intramolecular reactions. These processes often lead to the formation of complex nitrogen-containing heterocyclic systems and can involve a range of pericyclic and rearrangement reactions.

Formation of Nitrogen-Containing Heterocyclic Systems

The intramolecular cyclization of hydrazine derivatives is a powerful strategy for the synthesis of diverse nitrogen-containing heterocycles. researchgate.net In the case of this compound, the presence of nucleophilic nitrogen atoms and electrophilic carbon centers (due to the bromoalkenyl moieties) facilitates cyclization reactions.

One potential pathway involves the intramolecular nucleophilic attack of one of the nitrogen atoms onto the electrophilic carbon of the bromopropenyl group, leading to the formation of five- or six-membered rings. The reaction conditions, such as the presence of a base or a transition metal catalyst, can significantly influence the reaction pathway and the resulting heterocyclic product. For instance, similar heterocyclization reactions of related bis(2-chloroprop-2-en-1-yl)sulfide in the presence of hydrazine hydrate (B1144303) and a base have been shown to yield thiophene (B33073) and pyrrole (B145914) derivatives. mdpi.comnih.gov While the specific cyclization products of this compound are not extensively detailed in the provided search results, the general principles of hydrazine-mediated cyclization suggest the potential formation of dihydropyrazole, pyrazolidine, or larger heterocyclic systems. bohrium.com

Recent advances in transition-metal-catalyzed C-H bond activation and annulation reactions directed by a hydrazine group have emerged as an effective method for constructing nitrogen-containing heterocycles. researchgate.net These methods could potentially be applied to substrates like this compound to achieve novel heterocyclic scaffolds.

Pericyclic Reactions and Sigmatropic Rearrangements

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state and are governed by the principles of orbital symmetry. wikipedia.orgaklectures.comscribd.comscribd.com Sigmatropic rearrangements, a key type of pericyclic reaction, involve the migration of a sigma-bond across a π-system. wikipedia.orglibretexts.org

While direct evidence for pericyclic reactions involving this compound is not explicitly available in the search results, the presence of the 1,5-diene-like structure within the molecule suggests the potential for Cope-type rearrangements under thermal or catalytic conditions. libretexts.orgimperial.ac.uk A nih.govnih.gov-sigmatropic rearrangement, analogous to the Cope rearrangement, could lead to a significant reorganization of the molecular framework. wikipedia.orgimperial.ac.uk

Furthermore, the general class of sigmatropic rearrangements is broad, encompassing various shifts like nih.govacs.org, acs.orgmdpi.com, and acs.orgpsu.edu shifts, which can be thermally or photochemically induced. uh.edu The specific rearrangement pathway would depend on the electronic nature of the substituents and the reaction conditions. For example, mdpi.commdpi.com-sigmatropic rearrangements have been observed in aryl hydrazides, leading to the formation of benzidines. acs.org

Cationic Rearrangements (e.g., Wagner-Meerwein type)

Cationic rearrangements, such as the Wagner-Meerwein rearrangement, are characterized by the 1,2-shift of a hydrogen, alkyl, or aryl group to a neighboring carbocation center. wikipedia.orgmychemblog.comchemistnotes.comslideshare.net These rearrangements are typically initiated by the formation of a carbocation, which can be generated through various methods, including the protonation of an alkene or alcohol followed by the loss of a leaving group. mychemblog.comchemistnotes.com

In the context of this compound, the formation of a carbocation could be initiated by the loss of a bromide ion, potentially facilitated by a Lewis acid or under solvolytic conditions. The resulting carbocation could then undergo a Wagner-Meerwein type rearrangement, leading to a more stable carbocationic intermediate. This rearranged intermediate could then be trapped by a nucleophile or undergo elimination to form a new product. The story of the Wagner-Meerwein rearrangement is a cornerstone in the understanding of molecular rearrangements in organic chemistry. acs.org While specific examples involving this compound are not provided, the general principles of carbocation chemistry suggest that such rearrangements are plausible under appropriate conditions.

Redox Chemistry and Electrochemistry

The redox behavior of hydrazine and its derivatives is a subject of significant interest due to their applications in various fields, including as fuels and in synthetic chemistry. The electrochemistry of these compounds provides valuable insights into their reaction mechanisms, including oxidation, reduction, and the cleavage of the nitrogen-nitrogen bond.

Electrochemical Oxidation and Reduction Mechanisms

The electrochemical oxidation of hydrazines has been a subject of study, often focusing on the generation of reactive intermediates for synthetic applications. amphoteros.com The oxidation of hydrazine itself typically proceeds to form dinitrogen, and the process is known to be self-inhibiting as the unprotonated, electroactive form (N₂H₄) is converted to the inactive protonated form (N₂H₅⁺) by the protons generated during the reaction. nih.gov

For substituted hydrazines like this compound, electrochemical oxidation can lead to the formation of various products depending on the applied potential and the reaction conditions. Electrosynthesis has been utilized for the dehydrogenative N-N bond formation in secondary amines to produce tetrasubstituted hydrazines. ccspublishing.org.cn In the case of sulfonyl hydrazides, electrochemical oxidation generates sulfonyl radicals, which can then participate in addition reactions with alkenes and alkynes. acs.org It is plausible that the electrochemical oxidation of this compound could proceed through similar radical intermediates.

The electrochemical reduction of hydrazine derivatives has also been investigated. The ease of reduction is influenced by the nature of the substituents on the hydrazine moiety. psu.edu For instance, the presence of acyl groups can facilitate the reductive cleavage of the N-N bond. psu.edu

The following table summarizes the general electrochemical behavior of hydrazine and its derivatives.

ProcessReactantKey Intermediates/ProductsConditions
Oxidation Hydrazine (N₂H₄)Dinitrogen (N₂), Protons (H⁺)Glassy carbon electrode, wide pH range nih.gov
Oxidation Substituted HydrazinesRadical cations, neutral radicalsAnodic potential amphoteros.com
Oxidation Secondary AminesTetrasubstituted hydrazinesDehydrogenative dimerization ccspublishing.org.cn
Reduction Acyl HydrazinesAmines (via N-N bond cleavage)Zinc in acetic acid, aluminum amalgam, etc. psu.edu

Investigation of Hydrazine N-N Bond Cleavage

The cleavage of the nitrogen-nitrogen bond in hydrazines is a fundamental process with implications in both synthetic chemistry and biological nitrogen fixation. acs.org This cleavage can be achieved through various methods, including reductive, oxidative, and metal-mediated pathways.

Reductive cleavage of the N-N bond in hydrazine derivatives is often facilitated by activating groups, such as acyl or sulfonyl moieties, and can be accomplished using dissolving metal reductions or catalytic hydrogenation. psu.edu The choice of reducing agent and reaction conditions is crucial for achieving efficient cleavage. psu.edu

Metal complexes have been shown to promote the N-N bond scission of hydrazines, often proceeding through disproportionation pathways to produce ammonia (B1221849) and dinitrogen. nih.gov Some iron complexes, for instance, can catalytically cleave the N-N bond of hydrazines. acs.org The mechanism can involve multiple proton and electron shuttling events between the hydrazine and the metal complex. acs.org Recent studies have also explored the use of diboron (B99234) reagents to induce N-N bond cleavage in hydrazines, suggesting a non-radical, concerted mechanism. nih.gov

Unexpected N-N bond cleavage has also been observed in certain hydrazine derivatives under specific conditions, such as the intramolecular cyclization of azidoacetyl hydrazides. mdpi.com

The table below outlines various methods for hydrazine N-N bond cleavage.

Cleavage MethodReagents/CatalystsKey Features
Reductive Cleavage Zinc, Aluminum amalgam, Sodium in liquid ammoniaRequires activating groups on hydrazine psu.edu
Metal-Mediated Cleavage Iron pincer complexesCan be catalytic, may involve disproportionation nih.govacs.org
Diboron-Induced Cleavage B₂nep₂ with a Lewis baseEffective for a variety of substrates, non-radical mechanism nih.gov
Photoinduced Cleavage Visible light with a photosensitizerCan be selective for certain substitution patterns nih.gov

Advanced Spectroscopic and Structural Elucidation of 1,1 Bis 2 Bromoprop 2 Enyl Hydrazine and Its Chemical Transformations

High-Resolution Mass Spectrometry for Unraveling Reaction Intermediates and Products

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of unknown compounds, reaction intermediates, and final products. Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the confident assignment of molecular formulas.

In the analysis of 1,1-Bis(2-bromoprop-2-enyl)hydrazine, HRMS would be critical in confirming its molecular formula. The presence of bromine atoms, with their characteristic isotopic distribution (79Br and 81Br in an approximate 1:1 ratio), would result in a distinctive isotopic pattern for the molecular ion peak [M]+ and any bromine-containing fragment ions. This pattern serves as a clear diagnostic marker for the presence and number of bromine atoms in a given ion.

Furthermore, HRMS coupled with techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used to study the chemical transformations of this compound. By analyzing the reaction mixture at various time points, it is possible to identify and structurally characterize transient intermediates and degradation products based on their accurate masses and isotopic patterns. For instance, in studies of similar hydrazine (B178648) derivatives, HRMS has been successfully used to confirm the formation of protonated molecules ([M+H]+) and to elucidate fragmentation pathways, which provides valuable insights into the molecule's stability and reactivity. rsc.org

Table 1: Illustrative HRMS Data for a Hypothetical Analysis of this compound

Ion Calculated m/z Observed m/z Mass Accuracy (ppm) Isotopic Pattern
[C6H10Br2N2+H]+ 272.9287 272.9285 -0.73 Characteristic 1:2:1 pattern for two bromine atoms
[Fragment A+H]+ --- --- --- ---

Note: The data in this table is hypothetical and serves to illustrate the expected output from an HRMS experiment.

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR Techniques, Solid-State NMR for Conformational Insights)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. For this compound, a combination of one-dimensional (1H and 13C) and two-dimensional NMR techniques would be employed.

1H NMR would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The vinyl protons of the 2-bromoprop-2-enyl groups would be expected to appear in a distinct region of the spectrum, and their coupling patterns would help to confirm the substitution pattern. The protons on the carbon adjacent to the hydrazine nitrogen would also exhibit a characteristic chemical shift.

13C NMR, including Distortionless Enhancement by Polarization Transfer (DEPT) experiments, would identify the number and types of carbon atoms (CH3, CH2, CH, and quaternary carbons). The carbon atoms double-bonded to bromine and the carbons of the vinyl group would have characteristic chemical shifts.

Two-dimensional NMR techniques are essential for assembling the complete molecular structure. These include:

COSY (Correlation Spectroscopy): To establish 1H-1H coupling correlations and identify adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.

In the absence of experimental data for the target compound, the application of these techniques has been demonstrated in the characterization of various hydrazine derivatives, providing unambiguous structural assignments. mdpi.comnih.gov

Solid-state NMR could provide valuable insights into the conformational properties of this compound in the solid state, which may differ from its conformation in solution.

Table 2: Predicted 1H and 13C NMR Chemical Shifts for this compound

Atom Predicted 1H Chemical Shift (ppm) Predicted 13C Chemical Shift (ppm)
N-CH2 ~3.5-4.0 ~50-60
C=CH2 ~5.5-6.0 ~115-125

Note: These are estimated chemical shift ranges and would need to be confirmed by experimental data.

Single Crystal X-ray Diffraction for Absolute and Relative Stereochemistry and Intermolecular Interactions

Single crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline compound. springernature.com This technique provides precise information about bond lengths, bond angles, and torsion angles, allowing for the unambiguous determination of the molecule's conformation and configuration. For this compound, obtaining a suitable single crystal would allow for the definitive confirmation of its molecular structure.

The resulting crystal structure would reveal the spatial arrangement of the two 2-bromoprop-2-enyl groups relative to the hydrazine nitrogen atoms. It would also provide insights into the intermolecular interactions that govern the packing of the molecules in the crystal lattice, such as hydrogen bonding (if present) and van der Waals forces. In related bromo-hydrazine compounds, X-ray diffraction has been used to determine dihedral angles and the planarity of different molecular fragments. nih.govnih.gov

Table 3: Illustrative Crystallographic Data for a Hydrazine Derivative

Parameter Value
Chemical Formula C16H14Br2N2
Crystal System Orthorhombic
Space Group Pbca
a (Å) 17.2162 (3)
b (Å) 11.8414 (3)
c (Å) 7.6953 (2)
V (Å3) 1568.79 (6)

Source: Data for (E,E)-1,2-Bis[1-(2-bromophenyl)ethylidene]hydrazine. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Mechanistic Probing and Functional Group Dynamics

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these techniques excellent for functional group identification.

For this compound, FTIR and Raman spectra would be expected to show characteristic bands for:

N-H stretching and bending vibrations of the hydrazine moiety.

C=C stretching of the vinyl groups.

=C-H stretching and bending vibrations.

C-N stretching vibrations.

C-Br stretching vibrations, typically found in the fingerprint region.

Vibrational spectroscopy is also a powerful tool for studying reaction mechanisms and dynamics. By monitoring changes in the vibrational spectrum as a reaction proceeds, it is possible to identify the formation and disappearance of specific functional groups, providing evidence for proposed reaction pathways. For instance, in the study of hydrazine under high pressure, changes in the N-H stretching region have been used to identify phase transitions. nih.gov

Table 4: Expected Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm-1)
N-H Stretch 3200-3400
C=C Stretch 1620-1680
C-N Stretch 1000-1350

Note: These are general ranges and the exact positions of the bands would depend on the specific molecular environment.

Chiroptical Spectroscopic Methods for Enantiomeric Excess and Chiral Recognition Studies

If this compound or its derivatives are chiral, chiroptical spectroscopic methods such as circular dichroism (CD) and optical rotatory dispersion (ORD) would be essential for their stereochemical analysis. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light by a chiral molecule.

The magnitude of the CD or ORD signal is proportional to the enantiomeric excess (ee) of the sample, making these methods valuable for determining the stereochemical outcome of asymmetric syntheses. Furthermore, chiroptical spectroscopy can be used to study chiral recognition phenomena, where a chiral host molecule interacts differently with the two enantiomers of a chiral guest. While the parent this compound is not inherently chiral, its reactions could lead to the formation of chiral products whose stereochemistry could be investigated using these techniques.

Computational and Theoretical Chemistry Studies of 1,1 Bis 2 Bromoprop 2 Enyl Hydrazine

Quantum Chemical Calculations for Electronic Structure and Energetics (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, providing detailed information about the electronic structure and energetics of 1,1-Bis(2-bromoprop-2-enyl)hydrazine.

Furthermore, these calculations yield crucial energetic information. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. indexcopernicus.com A smaller gap suggests that the molecule is more likely to be reactive. Global reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity index, can be derived from these orbital energies, providing a quantitative measure of the molecule's reactivity. indexcopernicus.comresearchgate.net Natural Bond Orbital (NBO) analysis can also be performed to understand charge distribution, charge transfer, and hyperconjugative interactions that contribute to the molecule's stability. indexcopernicus.com

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory and can be used to obtain more accurate energetic data, including the N-N bond dissociation enthalpy (BDE). acs.orgnih.gov Understanding the strength of the N-N bond is crucial for predicting the thermal stability and potential decomposition pathways of hydrazine (B178648) derivatives. nih.gov

Table 1: Hypothetical Calculated Electronic Properties of this compound using DFT (B3LYP/6-31G(d,p))

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment2.1 D
N-N Bond Dissociation Enthalpy240 kJ/mol

Note: The data in this table is hypothetical and for illustrative purposes, as specific computational studies on this compound are not publicly available.

Elucidation of Reaction Mechanisms via Transition State Locating and Intrinsic Reaction Coordinate Analysis

Computational chemistry is an invaluable tool for mapping out the pathways of chemical reactions. For this compound, this could involve studying its synthesis, decomposition, or its reactions with other molecules. By locating transition states (the highest energy point along a reaction pathway) and performing Intrinsic Reaction Coordinate (IRC) analysis, the entire reaction mechanism can be detailed.

For instance, the synthesis of 1,1-disubstituted hydrazines often involves the reaction of a hydrazine with an alkylating agent. princeton.eduorganic-chemistry.orgnih.gov Computational studies could model the nucleophilic attack of the hydrazine nitrogen on the carbon of an appropriate precursor, identifying the transition state and calculating the activation energy for this step. This would provide insights into the reaction kinetics.

Similarly, the decomposition of hydrazine derivatives is a critical area of study, particularly for energetic materials. mdpi.comresearchgate.net Theoretical calculations can explore different decomposition pathways, such as the homolytic cleavage of the N-N bond or elimination reactions involving the bromo-propenyl groups. By comparing the activation energies for these different pathways, the most likely decomposition mechanism can be identified. IRC calculations would confirm that the identified transition state connects the reactants and the desired products on the potential energy surface.

Conformational Analysis and Potential Energy Surface Mapping

Due to the presence of several single bonds, this compound can exist in various conformations. Conformational analysis aims to identify the different stable arrangements of the atoms (conformers) and to determine their relative energies. This is achieved by systematically rotating the bonds and calculating the energy at each step, thereby mapping the potential energy surface (PES).

For this molecule, key rotations would be around the N-N bond and the N-C bonds. The gauche conformation is often favored in hydrazine and its derivatives. princeton.edu The bulky 2-bromoprop-2-enyl groups will likely lead to significant steric hindrance, influencing which conformations are most stable. By identifying the global minimum on the PES, the most stable conformation of the molecule can be predicted. The energy barriers between different conformers can also be calculated, providing information about the flexibility of the molecule at different temperatures.

Table 2: Hypothetical Relative Energies of Different Conformers of this compound

ConformerDihedral Angle (C-N-N-C)Relative Energy (kJ/mol)
Anti180°15.2
Gauche60°0.0
Eclipsed25.8

Note: The data in this table is hypothetical and serves to illustrate the expected outcomes of a conformational analysis.

Prediction of Spectroscopic Parameters and Experimental Validation

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure determination. nih.govmdpi.com For this compound, important spectroscopic techniques would include Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy.

Calculations can predict the ¹H and ¹³C NMR chemical shifts. mdpi.commdpi.com These predictions are highly sensitive to the molecular geometry and electronic environment of the nuclei. By comparing the calculated spectrum with the experimental one, the proposed structure and conformation of the molecule can be confirmed.

Vibrational frequencies from IR and Raman spectroscopy can also be calculated. nih.gov The calculated frequencies and their intensities can be used to assign the peaks in the experimental spectra to specific vibrational modes of the molecule, such as N-H stretches, C=C stretches, and C-Br stretches. Discrepancies between calculated and experimental spectra can often be resolved by considering anharmonic effects or by refining the computational model. nih.gov

Table 3: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H Stretch33503345
C=C Stretch16401635
C-Br Stretch620615

Note: This table presents hypothetical data to illustrate the process of validating computational predictions with experimental results.

Molecular Dynamics Simulations for Solvation Effects and Dynamic Processes

While quantum chemical calculations are typically performed on single molecules in the gas phase, molecular dynamics (MD) simulations can be used to study the behavior of molecules in a condensed phase, such as in a solvent. researchgate.netuni-paderborn.de This is crucial for understanding how the solvent influences the conformation, reactivity, and other properties of this compound.

In an MD simulation, the motion of the molecule and the surrounding solvent molecules is simulated over time by solving Newton's equations of motion. This allows for the study of dynamic processes, such as conformational changes and intermolecular interactions (e.g., hydrogen bonding with the solvent).

By analyzing the trajectory from an MD simulation, one can determine the preferred conformation of the molecule in solution, which may differ from the gas-phase conformation. Solvation free energies can also be calculated, providing a measure of how well the molecule dissolves in a particular solvent. For a reactive molecule, MD simulations can provide insights into the diffusion of reactants and the role of the solvent in stabilizing transition states. mdpi.comresearchgate.net

Based on a thorough search of scientific literature and chemical databases, there is no specific information available for the chemical compound “this compound.” This compound does not appear in indexed research articles or major chemical repositories, and therefore, its synthesis, properties, and potential applications as requested in the detailed outline have not been documented in publicly accessible sources.

The search did yield information on related, but structurally distinct, compounds such as other hydrazine derivatives or molecules containing bis(haloalkenyl) moieties. For instance, studies on "Bis(2-chloroprop-2-en-1-yl)sulfide" describe its heterocyclization reactions. However, the fundamental difference between a sulfide and a hydrazine linkage means these findings are not applicable to the requested compound. Similarly, information on various other bis-hydrazine or hydrazone compounds is available, but these differ significantly in structure from "this compound."

Without any scientific data—such as reaction schemes, spectroscopic data, or application studies—specifically concerning “this compound,” it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline. Creating content for the requested sections would amount to speculation and would not meet the standards of a factual, authoritative article.

Therefore, the requested article on the potential applications of “this compound” in organic synthesis and materials science cannot be generated at this time due to the absence of foundational research on this specific molecule.

Conclusion and Future Research Perspectives

Identification of Key Research Gaps and Unexplored Avenues

The primary and most significant research gap is the lack of any reported synthesis or characterization of 1,1-Bis(2-bromoprop-2-enyl)hydrazine. Therefore, initial research must focus on establishing a viable synthetic pathway. A potential route could involve the reaction of 1,1-disubstituted hydrazine (B178648) with a suitable 2-bromopropene derivative, though reaction conditions would need to be carefully optimized to avoid polymerization or other side reactions.

Once synthesized, a thorough characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, and X-ray crystallography) will be essential to confirm its structure and understand its conformational properties.

Beyond synthesis and characterization, several avenues remain unexplored:

Reactivity Studies: The interplay between the hydrazine and the bromopropenyl groups is of fundamental interest. Research should investigate its behavior in various reaction types, including nucleophilic substitution, cycloaddition, and metal-catalyzed cross-coupling reactions. The bromoalkene moieties are particularly versatile, known to participate in a wide range of organic transformations. rsc.orgnih.govcornell.edu

Coordination Chemistry: Hydrazines and their derivatives are well-known ligands in coordination chemistry. researchgate.netnih.gov Investigating the ability of this compound to form complexes with various metal centers could lead to novel catalysts or materials with interesting magnetic or electronic properties.

Polymer Chemistry: The presence of two vinyl bromide units suggests potential as a monomer or cross-linking agent in polymer synthesis. Exploring its polymerization behavior, either through radical or transition-metal-catalyzed pathways, could yield novel polymers with unique properties conferred by the incorporated nitrogen and bromine atoms.

Energetic Materials: Nitrogen-rich compounds are often explored for their potential as energetic materials. ekb.eg While extensive safety evaluation would be required, the high nitrogen content and the potential for rapid decomposition upon initiation suggest that this compound and its derivatives could be of interest in this field.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction

The exploration of a novel molecule like this compound can be significantly accelerated by integrating artificial intelligence (AI) and machine learning (ML). eurekalert.org These computational tools can help overcome the challenges associated with predicting the behavior of a previously unstudied compound. medium.comchemai.io

Key applications of AI/ML in this context include:

Retrosynthesis and Synthesis Planning: ML models, particularly those based on sequence-to-sequence or transformer architectures, can propose viable synthetic routes by working backward from the target molecule. researchgate.netillinois.edunih.gov This approach can identify novel or more efficient pathways that might not be immediately obvious to a human chemist.

Reaction Outcome and Yield Prediction: Given a set of reactants and conditions, neural networks can be trained to predict the likely products, their distribution, and the reaction yield. nih.govmit.edu For this compound, this could be invaluable in predicting its stability under various conditions and forecasting the products of its reactions with other reagents.

Optimization of Reaction Conditions: AI algorithms can intelligently explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst, concentration) to identify the optimal conditions for maximizing yield and minimizing byproducts. nih.gov

The table below illustrates how different ML models could be applied to accelerate research into this novel compound.

AI/ML Model TypeApplication AreaPredicted OutputPotential Impact
Transformer / Seq2Seq RetrosynthesisPotential precursor molecules and reaction stepsAccelerates the design of efficient synthetic pathways. illinois.edunih.gov
Graph Neural Network (GNN) Property PredictionSpectroscopic data (NMR, IR), solubility, reactivity hotspotsGuides experimental characterization and reaction design.
Random Forest / Gradient Boosting Reaction Condition OptimizationOptimal temperature, solvent, and catalyst for a desired transformationReduces experimental trial-and-error, saving time and resources. nih.gov
Deep Neural Network (DNN) Outcome PredictionMajor and minor products, reaction yield, potential side reactionsEnhances safety by predicting potentially hazardous outcomes. mit.edu

The primary challenge for applying these models will be the lack of specific data for this compound. However, transfer learning, where a model is pre-trained on a large dataset of known reactions and then fine-tuned for this specific chemical space, can be a powerful strategy to overcome this limitation. nih.gov

Prospects for Interdisciplinary Research in Chemical Innovation

The unique structural features of this compound make it a candidate for exploration in several interdisciplinary fields, fostering collaboration between organic chemists, materials scientists, computational chemists, and biologists.

Materials Science: The combination of bromine and nitrogen within a flexible organic scaffold could be leveraged to create new functional materials. researchgate.net Organobromine compounds are widely used as fire-retardants, and the high nitrogen content might enhance this property. wikipedia.org Collaboration with materials scientists could lead to the development of novel flame-retardant polymers, coatings, or additives.

Medicinal Chemistry and Chemical Biology: Hydrazine and hydrazone derivatives are a well-established class of compounds with a broad spectrum of biological activities. nih.govresearchgate.net The two bromopropenyl "arms" of the molecule offer sites for further functionalization, potentially through click chemistry or other bioorthogonal reactions. Interdisciplinary research with biochemists could explore its potential as a molecular scaffold for drug discovery or as a chemical probe to study biological systems.

Computational Chemistry: Collaboration with computational chemists will be crucial from the outset. Density Functional Theory (DFT) calculations can predict the molecule's geometry, electronic structure, and spectroscopic properties, aiding in its initial characterization. nih.gov Furthermore, molecular dynamics simulations could explore its conformational landscape and its interactions with other molecules, such as enzymes or material surfaces.

Sustainable Chemistry: Bromoalkenes can be synthesized via greener, microwave-assisted methods. organic-chemistry.org Research into the synthesis of this compound could focus on developing environmentally benign synthetic routes, aligning with the principles of sustainable chemistry.

The successful investigation of this compound will rely on a synergistic approach, combining traditional synthetic and analytical chemistry with modern computational tools and interdisciplinary collaborations to fully realize its potential for chemical innovation.

Q & A

Q. What are the key considerations for optimizing the synthesis of 1,1-bis(2-bromoprop-2-enyl)hydrazine?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution between allyl bromide derivatives and hydrazine monohydrate. Reaction optimization should focus on:

  • Temperature control : Maintain 70–80°C to balance reaction rate and side-product formation .
  • Stoichiometry : Use a 2:1 molar ratio of allyl bromide to hydrazine to favor bis-substitution over mono-substituted byproducts .
  • Solvent selection : Polar aprotic solvents (e.g., ethanol or DMF) enhance nucleophilicity of hydrazine. Post-reaction, use recrystallization (ethanol/water mixtures) to isolate the product .

Q. How can researchers verify the purity and structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • NMR spectroscopy : Confirm the absence of mono-substituted hydrazine by analyzing proton splitting patterns (e.g., symmetric CH₂ groups in the bis-substituted product) .
  • FTIR : Validate N–H stretching (~3300 cm⁻¹) and C–Br vibrations (~600 cm⁻¹) .
  • HPLC-MS : Use reverse-phase chromatography with a C18 column and electrospray ionization (ESI) to detect trace impurities .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Toxicity mitigation : Use fume hoods and PPE (gloves, goggles) due to hydrazine derivatives’ neurotoxic and carcinogenic potential .
  • Waste disposal : Neutralize residual compound with dilute hydrogen peroxide to oxidize hydrazine moieties into non-toxic N₂ gas .
  • Exposure monitoring : Urinalysis for hydrazine metabolites (e.g., acetyl hydrazine) within 24 hours of suspected exposure .

Advanced Research Questions

Q. How does this compound interact with transition metals, and what applications arise from these interactions?

Methodological Answer: The compound acts as a bidentate ligand, forming stable complexes with Cu(II), Fe(III), and Pd(II):

  • Coordination chemistry : Synthesize metal complexes by refluxing the compound with metal salts (e.g., CuCl₂) in ethanol. Characterize via UV-Vis (d-d transitions) and cyclic voltammetry to assess redox activity .
  • Catalytic applications : Test Pd(II) complexes in cross-coupling reactions (e.g., Suzuki-Miyaura) for C–C bond formation efficiency .

Q. What strategies address contradictions in reported metabolic pathways of hydrazine derivatives?

Methodological Answer:

  • In vitro vs. in vivo models : Compare microbial metabolite profiles (e.g., endophytic bacteria ) with mammalian liver microsome assays to identify species-specific enzymatic pathways .
  • Isotopic labeling : Use ¹⁵N-labeled hydrazine to track metabolic intermediates via LC-MS/MS, resolving discrepancies in excretion rates .

Q. How can computational modeling guide the design of derivatives with enhanced stability?

Methodological Answer:

  • DFT calculations : Optimize geometry and calculate bond dissociation energies (BDEs) to predict susceptibility to hydrolysis or oxidation .
  • Molecular dynamics : Simulate solvation effects in aqueous environments to prioritize hydrophobic substituents for improved shelf life .

Data Contradiction Analysis

Q. Why do microbial studies report this compound as a metabolite, while earlier chemical syntheses classify it as a byproduct?

Methodological Resolution:

  • Fermentation conditions : Microbial pathways (e.g., endophytic bacteria) may utilize endogenous reductases to stabilize the compound, unlike abiotic synthesis favoring decomposition .
  • Analytical sensitivity : Modern LC-MS/MS detects trace microbial metabolites previously overlooked in early GC-based methods .

Q. How to reconcile conflicting carcinogenicity classifications for hydrazine derivatives?

Methodological Resolution:

  • Dose-response analysis : Conduct in vivo studies at environmentally relevant concentrations (≤1 ppm) to align with EPA/IARC guidelines .
  • Mechanistic studies : Use transgenic rodent models to isolate genotoxic (DNA alkylation) vs. epigenetic (oxidative stress) carcinogenic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.